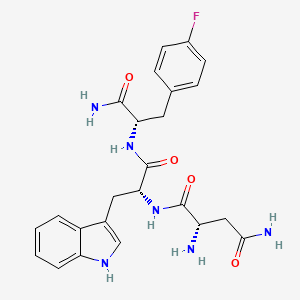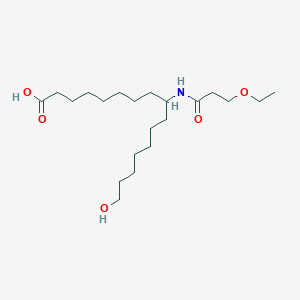
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is a complex organic compound with a unique structure that combines an amide group, a hydroxy group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the synthesis of 3-ethoxypropanoic acid, which can be achieved through the esterification of propanoic acid with ethanol. This intermediate is then reacted with hexadecanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the interactions between amides and hydroxy groups with biological molecules. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets. The amide and hydroxy groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The long aliphatic chain allows for interactions with lipid membranes, potentially altering their properties.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxypropanoic acid: A simpler compound with similar functional groups but a shorter aliphatic chain.
Hexadecanoic acid: A long-chain fatty acid without the amide and hydroxy groups.
16-Hydroxyhexadecanoic acid: A compound with a similar aliphatic chain and hydroxy group but lacking the amide group.
Uniqueness
9-(3-Ethoxypropanamido)-16-hydroxyhexadecanoic acid is unique due to the combination of its functional groups and long aliphatic chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
833484-05-2 |
|---|---|
Molecular Formula |
C21H41NO5 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
9-(3-ethoxypropanoylamino)-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-27-18-16-20(24)22-19(14-10-6-4-8-12-17-23)13-9-5-3-7-11-15-21(25)26/h19,23H,2-18H2,1H3,(H,22,24)(H,25,26) |
InChI Key |
YVYKAOGZDSSNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


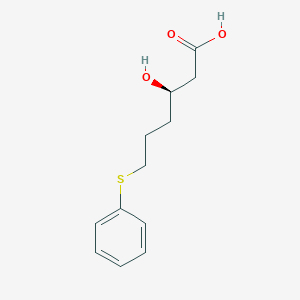
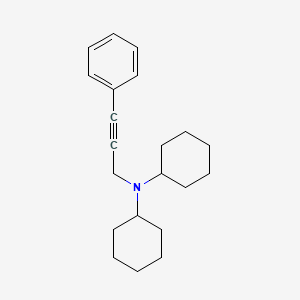
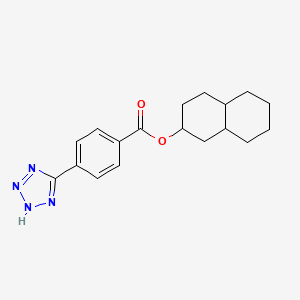
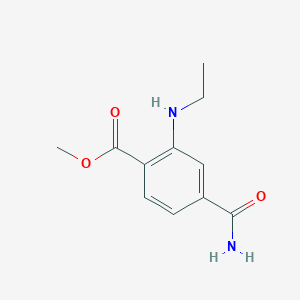

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
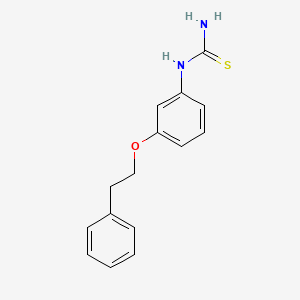
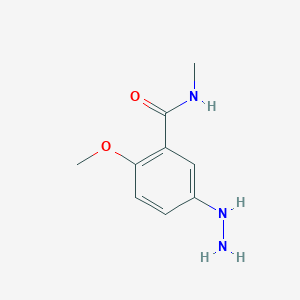
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

